N-(1-cyanocyclopentyl)-2-(1-cyclopropyltetrazol-5-yl)sulfanylacetamide
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Description
Typically, a description of a chemical compound includes its IUPAC name, common name (if any), and structural formula.
Synthesis Analysis
This involves a detailed study of the methods used to synthesize the compound, including the starting materials, reaction conditions, and yield.Molecular Structure Analysis
This involves studying the compound’s molecular geometry, bond lengths and angles, and electronic structure using techniques like X-ray crystallography, NMR, and computational chemistry.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes, including its reactivity and selectivity.Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, density, and spectral properties.Safety And Hazards
This involves studying the compound’s toxicity, flammability, environmental impact, and precautions for handling and storage.
Future Directions
This involves predicting or proposing future research directions, such as new synthetic methods, applications, or derivatives.
Please note that the availability of this information depends on how much research has been done on the compound. For a newly synthesized or less-studied compound, some or all of this information may not be available. It’s always a good idea to consult a chemical database or scientific literature for the most accurate and up-to-date information.
properties
IUPAC Name |
N-(1-cyanocyclopentyl)-2-(1-cyclopropyltetrazol-5-yl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N6OS/c13-8-12(5-1-2-6-12)14-10(19)7-20-11-15-16-17-18(11)9-3-4-9/h9H,1-7H2,(H,14,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJHQMIZBTLOFQB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C#N)NC(=O)CSC2=NN=NN2C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyanocyclopentyl)-2-(1-cyclopropyltetrazol-5-yl)sulfanylacetamide |
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